3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18328275
InChI: InChI=1S/C8H6N4/c1-6-10-11-8-4-7(5-9)2-3-12(6)8/h2-4H,1H3
SMILES:
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

CAS No.:

Cat. No.: VC18328275

Molecular Formula: C8H6N4

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile -

Specification

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
IUPAC Name 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
Standard InChI InChI=1S/C8H6N4/c1-6-10-11-8-4-7(5-9)2-3-12(6)8/h2-4H,1H3
Standard InChI Key JFADSVUJHQBZOD-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C2N1C=CC(=C2)C#N

Introduction

3-Methyl- triazolo[4,3-a]pyridine-7-carbonitrile is a heterocyclic compound featuring a fused triazole and pyridine ring system. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of this compound is not explicitly mentioned in the available literature, but it is known to have a molecular weight of approximately 133.15 g/mol for its parent compound, 3-Methyl- triazolo[4,3-a]pyridine, suggesting a similar or slightly higher molecular weight due to the addition of a carbonitrile group .

Structural Characteristics

The compound includes a methyl group at the third position of the triazole ring and a carbonitrile group at the seventh position of the pyridine moiety. This unique structure lends itself to various applications, particularly in the field of medicinal chemistry.

Synthetic Routes

Several synthetic routes have been developed for the preparation of compounds within the triazolo-pyridine family. While specific details for 3-Methyl- triazolo[4,3-a]pyridine-7-carbonitrile are not widely documented, general methods for similar compounds often involve condensation reactions or cyclization processes.

Biological Activities and Applications

Research on compounds similar to 3-Methyl- triazolo[4,3-a]pyridine-7-carbonitrile indicates potential biological activities, including interactions with various biological targets. For instance, analogues of the triazolo-pyridine system have shown promise as inhibitors in certain enzymatic pathways, such as IDO1, which is involved in immune modulation .

Related Compounds

Several compounds share structural similarities with 3-Methyl- triazolo[4,3-a]pyridine-7-carbonitrile, each with unique features:

Compound NameStructureUnique Features
3-Amino-1,2,4-triazolo[4,3-a]pyridineContains an amino group instead of a methyl group; potential for different biological activity.
3-Methyl- triazolo[4,3-a]pyridine-6-carbonitrileSimilar structure but with a carbonitrile at position 6; may exhibit distinct reactivity and properties.
8-Chloro-3-(trifluoromethyl) triazolo[4,3-a]pyridineHalogenated variant; known for enhanced lipophilicity and altered biological interactions.

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